molecular formula C11H9Cl B1626840 2-Chloro-1-methylnaphthalene CAS No. 20601-21-2

2-Chloro-1-methylnaphthalene

Cat. No.: B1626840
CAS No.: 20601-21-2
M. Wt: 176.64 g/mol
InChI Key: PETFQBPMSMMWNM-UHFFFAOYSA-N
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Description

2-Chloro-1-methylnaphthalene is an organic compound with the molecular formula C11H9Cl and an average molecular mass of 176.643 Da . This derivative of naphthalene, featuring chloro and methyl substituents, is characterized by a high computed octanol-water partition coefficient (XLogP3: 4.2), indicating significant hydrophobicity . Its specific structure makes it a candidate for use in various research areas, including organic synthesis and materials science. Researchers utilize related chlorinated and methylated naphthalenes in studies ranging from the synthesis of vitamin K3 analogues to investigations into the environmental impact and metabolic pathways of polycyclic aromatic hydrocarbons (PAHs) . This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-chloro-1-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETFQBPMSMMWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498115
Record name 2-Chloro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20601-21-2
Record name 2-Chloro-1-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 1 Methylnaphthalene

Direct Halogenation Approaches to Naphthalene (B1677914) Derivatives

Direct halogenation stands as a primary route for introducing chlorine atoms onto the naphthalene ring system. This approach leverages the principles of electrophilic aromatic substitution, where the electron-rich naphthalene nucleus is attacked by an electrophilic chlorine species.

Chlorination of 1-Methylnaphthalene (B46632) via Electrophilic Aromatic Substitution

The chlorination of 1-methylnaphthalene with molecular chlorine can lead to a mixture of substitution and addition products. rsc.org In solvents like acetic acid, the reaction yields not only chlorinated 1-methylnaphthalene isomers but also tetrachloro-derivatives of 1-methyl-, 1-chloro-4-methyl-, and 1-chloromethyl-tetralin as addition products. rsc.org The methyl group on the naphthalene ring directs the electrophilic attack, influencing the position of the incoming chlorine atom. The reaction of 1-methylnaphthalene with chlorine gas under illumination and at elevated temperatures (190-210 °C) in a chlorinated aromatic solvent can produce 1-chloromethylnaphthalene, which is an isomer of 2-chloro-1-methylnaphthalene. google.com

Another approach involves the electrochemical chlorination of 1-methylnaphthalene. iosrjournals.org This method can be optimized to favor the formation of 1-chloromethylnaphthalene with high yields. iosrjournals.org For instance, using a platinum electrode in acetonitrile (B52724) at a current density of 5.0 A/dm² can achieve a 99% yield of 1-chloromethylnaphthalene. iosrjournals.org

It is important to distinguish the direct ring chlorination to produce this compound from side-chain chlorination which yields isomers like 1-chloromethylnaphthalene.

Catalytic Systems and Reagent Optimization for Regioselective Synthesis

The regioselectivity of the chlorination of naphthalene derivatives is highly dependent on the catalytic system employed. Lewis acids are common catalysts that enhance the electrophilicity of the chlorinating agent. For the chlorination of naphthalene, catalysts like ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are frequently used to generate the chlorine electrophile (Cl⁺). docbrown.info

In the context of polychlorinated naphthalene (PCN) formation, metal chlorides and oxides have been screened for their activity in the electrophilic chlorination of naphthalene. acs.orgepa.gov Copper(II) chloride (CuCl₂) has shown the highest activity in a temperature range of 200–350 °C, acting as a potent chlorinating agent. acs.orgepa.govresearchgate.net Iron(II) and (III) chlorides are also effective, particularly between 200–250 °C. acs.orgepa.gov These catalysts operate through dechlorination-oxychlorination cycles, which drive the electrophilic chlorination and result in a selective chlorination pattern, primarily at the 1 and 4 positions of the naphthalene ring. acs.orgepa.govresearchgate.net

For the synthesis of related chloro-methylnaphthalenes, specific catalysts have been shown to improve regioselectivity. For instance, in the synthesis of 7-chloro-1-methylnaphthalene (B3066039) from 1-methylnaphthalene, direct chlorination with chlorine gas is carried out in the presence of a catalyst like ferric chloride (FeCl₃) under controlled temperature to favor chlorination at the desired position. The choice of solvent, such as benzene (B151609) or dichloromethane, can also influence the reaction's efficiency.

The following table summarizes the effect of different catalysts on the chlorination of naphthalene systems.

CatalystReactantProduct(s)ConditionsKey FindingsReference
FeCl₃1-Methylnaphthalene7-Chloro-1-methylnaphthaleneChlorine gas, controlled temperatureDirect chlorination with regioselectivity.
CuCl₂NaphthalenePolychlorinated naphthalenes200–350 °CHighest activity among screened metal chlorides. acs.orgepa.gov
FeCl₃ / FeCl₂NaphthalenePolychlorinated naphthalenes200–250 °CHighly active in this temperature range. acs.orgepa.gov
AlCl₃NaphthaleneChloronaphthalenesAnhydrous conditionsActs as a halogen carrier to generate the electrophile. docbrown.info

Mechanistic Analysis of Chlorination Reactions in Naphthalene Systems

The mechanism of electrophilic chlorination of naphthalene involves the generation of a potent electrophile, typically a chloronium ion (Cl⁺) or a polarized chlorine molecule, through the interaction of the chlorinating agent with a Lewis acid catalyst. docbrown.info This electrophile then attacks the π-electron system of the naphthalene ring, which is an electron-rich aromatic compound. docbrown.info

The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. docbrown.info In this intermediate, one of the carbon atoms of the naphthalene ring is sp³-hybridized and bonded to both a hydrogen atom and the incoming chlorine atom. The positive charge is delocalized over the remaining aromatic portion of the molecule.

Finally, a weak base, such as the tetrachloroaluminate ion (AlCl₄⁻) formed during the catalytic cycle, abstracts a proton from the sp³-hybridized carbon atom. docbrown.info This step restores the aromaticity of the naphthalene ring, resulting in the formation of the chlorinated naphthalene product and regeneration of the catalyst.

The position of chlorination on the naphthalene ring is governed by the electronic effects of the substituents already present. For 1-methylnaphthalene, the methyl group is an activating, ortho-, para-directing group. However, in the naphthalene system, the α-positions (1, 4, 5, and 8) are generally more reactive towards electrophilic substitution than the β-positions (2, 3, 6, and 7) due to better stabilization of the arenium ion intermediate. Therefore, chlorination of 1-methylnaphthalene is expected to favor substitution at the 4-position, and to a lesser extent, the 2-position. The formation of this compound occurs, but often as part of a mixture of isomers.

Indirect Synthetic Pathways and Transformations for Chloro-Methylnaphthalenes

Beyond direct chlorination, indirect methods offer alternative routes to chloro-methylnaphthalenes. These pathways often involve the construction of the naphthalene ring system from acyclic or monocyclic precursors, allowing for greater control over the final substitution pattern.

Synthesis from Indene (B144670) Derivatives

The synthesis of naphthalene derivatives from indene precursors provides a versatile route to substituted naphthalenes. For instance, a method for synthesizing 2-chloronaphthalene (B1664065) involves the reaction of indene with chloroform (B151607) and potassium tert-butylate, followed by treatment with ethanolic potassium hydroxide (B78521). chemicalbook.com This reaction proceeds through the formation of a dichlorocarbene (B158193) adduct with indene, which then undergoes rearrangement and elimination to form the naphthalene ring. While this specific example leads to 2-chloronaphthalene, modifications to the starting indene and reaction conditions could potentially be adapted for the synthesis of this compound.

The Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones can lead to the formation of functionalized indene derivatives through a ketene (B1206846) intermediate. nih.gov This highlights the synthetic relationship between these two ring systems.

Ring Closure and Rearrangement Strategies for Naphthalene Core Formation

The construction of the naphthalene core can be achieved through various ring-closing and rearrangement reactions. An unexpected rearrangement aromatization of benzo[c]oxepine has been developed into an efficient method for synthesizing substituted naphthalenes from 1,3-dicarbonyl compounds and 1,2-bis(halomethyl)benzene compounds. acs.org

Electrochemical methods have also been employed to promote a [4+2] annulation-rearrangement-aromatization of styrenes, leading to the synthesis of functionalized naphthalene derivatives without the need for a metal catalyst or oxidant. rsc.org

Furthermore, rearrangement reactions of strained naphthalene derivatives can lead to the formation of new structures. For example, an unusual rearrangement of a 1,8-disubstituted naphthalene derivative has been reported, where steric strain between substituents leads to the disruption of the aromatic core under mild conditions. nih.gov These types of rearrangements underscore the chemical transformations possible within the naphthalene framework, which can be harnessed for the synthesis of specifically substituted derivatives.

Purity Assessment and Chromatographic Analysis of Synthetic Products

The assessment of purity and the analytical characterization of synthetic this compound are critical for confirming the identity and quality of the product. These analyses are predominantly carried out using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Purity is generally determined by calculating the relative peak area of the target compound in the chromatogram. The presence of isomers and residual starting materials is a key focus of the analysis.

Gas Chromatography (GC) Analysis

Gas chromatography, especially when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a powerful technique for the analysis of semivolatile organic compounds like this compound. synectics.netepa.gov This method allows for the separation of the target compound from impurities and provides mass spectral data that confirms its molecular weight and structure. The analysis of related compounds such as methylnaphthalenes is well-established using standard methods like EPA 8270. epa.govresearchgate.net A typical GC system for this analysis would employ a non-polar capillary column. google.com

The table below outlines typical conditions for the GC analysis of naphthalene derivatives.

Table 2: Representative GC/GC-MS Analytical Conditions

Parameter Condition Source(s)
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS) researchgate.net
Column Agilent DB-5MS or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) researchgate.netgoogle.com
Injector Temperature 250 °C researchgate.net
Carrier Gas Helium at a constant flow of 1 mL/min researchgate.net
Oven Program Initial temp 60°C, ramp at 20°C/min to 300°C, hold for 14 min researchgate.net
Detector Mass Spectrometer (MS) researchgate.net
MS Mode Electron Ionization (EI) at 70 eV researchgate.net

| Mass Range | m/z 40–550 | researchgate.net |

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is another widely used method for the analysis and purity verification of naphthalene derivatives. It is particularly effective for separating isomers. google.comarabjchem.org The analysis typically uses a C18 (ODS) stationary phase with a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water. google.comgla.ac.uk Detection is commonly performed using a UV detector at a wavelength where naphthalenic compounds exhibit strong absorbance, such as 228 nm or 260 nm. google.comgla.ac.uk

The table below provides a summary of typical HPLC conditions used for the analysis of related naphthalene compounds.

Table 3: Representative HPLC Analytical Conditions

Parameter Condition Source(s)
Instrument High-Performance Liquid Chromatograph with UV Detector google.comgla.ac.uk
Column C18 / ODS (e.g., Inertsil ODS-3, 5 µm, 250 mm x 4.6 mm) google.comgla.ac.uk
Mobile Phase Isocratic mixture of Acetonitrile/Water or Methanol/Water (e.g., 70-75% organic) google.comgla.ac.uk
Flow Rate 1.0 - 1.5 mL/min google.comgla.ac.uk
Column Temperature Ambient or 25 °C google.comgla.ac.uk
Detection UV at 228 nm or 260 nm google.comgla.ac.uk

| Injection Volume | 20 µL | gla.ac.uk |

Advanced Chemical Reactivity and Transformation Pathways of 2 Chloro 1 Methylnaphthalene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene (B1677914). uomustansiriyah.edu.iqijrpr.com The introduction of an electrophile onto the aromatic ring proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as a sigma-complex or arenium ion. msu.edumasterorganicchemistry.com The rate and regioselectivity of this reaction in 2-chloro-1-methylnaphthalene are significantly influenced by the electronic and steric effects of the existing substituents.

Substituent Effects on Reactivity and Regioselectivity

The directing effects of the methyl and chloro groups on this compound are crucial in determining the position of incoming electrophiles. The methyl group at the C1 position is an activating group, meaning it increases the electron density of the naphthalene ring through a positive inductive (+I) effect and hyperconjugation, making the ring more susceptible to electrophilic attack. libretexts.org Conversely, the chlorine atom at the C2 position is a deactivating group due to its electron-withdrawing inductive (-I) effect, which outweighs its electron-donating resonance (+M) effect. libretexts.orgle.ac.uk

Despite being deactivating, the chloro group is an ortho, para-director. libretexts.org In the context of the naphthalene ring system, this directing influence, combined with the activating and directing effects of the methyl group, leads to a complex pattern of reactivity. Generally, electrophilic attack is favored at the alpha-position (C4, C5, and C8) of the unsubstituted ring due to the higher stability of the resulting carbocation intermediate. youtube.com For this compound, the C4 position is sterically hindered by the adjacent methyl group. Therefore, electrophilic substitution is most likely to occur at the C5 and C8 positions of the unsubstituted ring, and to a lesser extent, at the C4 position. A theoretical study on substituted naphthalenes suggests that a +I substituent at C1 directs incoming groups to the 5-position, while a -I substituent at C2 directs to the 1-position (which is already occupied). researchgate.net

Kinetic and Mechanistic Studies of Electrophilic Attack

Kinetic studies on the electrophilic substitution of naphthalene and its derivatives have provided valuable insights into the reaction mechanism. The nitration of naphthalene, for example, is known to be a rapid reaction, often proceeding at a rate determined by the encounter of the aromatic substrate with the nitronium ion (NO₂⁺). rsc.orgpearson.com The formation of the sigma-complex is typically the rate-determining step in electrophilic aromatic substitution. msu.edu

For this compound, the activating methyl group would be expected to increase the rate of electrophilic attack compared to unsubstituted naphthalene, while the deactivating chloro group would decrease it. The net effect on the reaction kinetics would depend on the specific electrophile and reaction conditions. The mechanism involves the attack of the electrophile on the electron-rich naphthalene ring to form a resonance-stabilized carbocation (arenium ion). youtube.com The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. Subsequent loss of a proton from the arenium ion restores the aromatic system and yields the substituted product. msu.edu

Nucleophilic Substitution Reactions

The presence of a chlorine atom on the naphthalene ring allows for nucleophilic substitution reactions, where the chlorine is replaced by a nucleophile. cymitquimica.comsmolecule.com These reactions are generally less common for aryl halides than electrophilic substitutions unless the aromatic ring is activated by strong electron-withdrawing groups.

Replacement of the Chlorine Atom by Various Nucleophiles

The chlorine atom of this compound can be displaced by a variety of nucleophiles under specific reaction conditions. For instance, related chloronaphthalene compounds can undergo substitution with nucleophiles such as amines, thiols, and alkoxides. The reaction of 1-amino-2-chloronaphthalene (B7906490) with nucleophiles like sodium hydroxide (B78521) or sodium alkoxides in polar solvents can lead to the replacement of the chlorine atom. Similarly, palladium-catalyzed reactions have been used for the nucleophilic dearomatization of chloromethyl naphthalene derivatives with nucleophiles like diethyl malonate. acs.org It is plausible that this compound could undergo similar transformations.

Mechanistic Intermediates in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on aryl halides typically proceeds through an addition-elimination mechanism. msu.edu This pathway involves the initial attack of the nucleophile on the carbon atom bearing the leaving group (chlorine in this case), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comacs.orgacs.org The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate and facilitates the reaction. masterorganicchemistry.com In this compound, the electron-donating methyl group would likely disfavor the formation of a Meisenheimer complex, making this pathway less favorable compared to naphthalenes bearing electron-withdrawing substituents. For some aryl halides, a concerted mechanism, where bond formation and bond breaking occur simultaneously, has been proposed, particularly for leaving groups like chlorine and bromine.

Oxidation and Reduction Chemistry of the Naphthalene Moiety

The naphthalene ring system is susceptible to both oxidation and reduction, reactions that can be influenced by the nature and position of substituents. numberanalytics.comresearchgate.net

Under strong oxidizing conditions, such as with potassium permanganate (B83412) in an acidic medium, the methyl group of a related compound, 3-chloro-1-methylnaphthalene, is oxidized to a carboxylic acid. It is expected that this compound would behave similarly, yielding 2-chloro-1-naphthoic acid. The naphthalene ring itself can be oxidized to form naphthoquinones or, under more vigorous conditions, cleaved to form phthalic anhydride (B1165640) derivatives. numberanalytics.comvpscience.org For instance, the oxidation of 2-methylnaphthalene (B46627) can yield 2-methyl-1,4-naphthoquinone. chemicalbook.com

Reduction of the naphthalene core can be achieved through various methods. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, can selectively remove the chlorine atom through hydrogenolysis without saturating the aromatic rings. This would convert this compound to 1-methylnaphthalene (B46632). Alternatively, the naphthalene ring can be partially reduced. For example, reduction with sodium in ethanol (B145695) can yield a dihydronaphthalene derivative. uomustansiriyah.edu.iq The electrochemical reduction of 1-halonaphthalenes has also been studied, with the mechanism appearing to depend on the specific halogen, suggesting a radical intermediate for chloro derivatives. cdnsciencepub.com

Formation of Naphthoquinones and Hydro-derivatives

The oxidation of this compound can lead to the formation of valuable naphthoquinone structures. Naphthoquinones are a class of organic compounds that are prevalent in nature and are known for their biological activities, serving as a core scaffold in some anticancer agents. nih.gov The oxidation process can be influenced by the choice of oxidizing agents and reaction conditions. For instance, the oxidation of related methylnaphthalene compounds to naphthoquinones has been achieved using various oxidants. beilstein-journals.org The presence of the chlorine atom on the naphthalene ring can influence the regioselectivity of the oxidation.

Conversely, reduction reactions of chlorinated naphthalenes can yield hydro-derivatives. These reactions typically involve the addition of hydrogen across the aromatic system, leading to partially or fully saturated ring structures. The specific hydro-derivative obtained depends on the reducing agent and the reaction parameters.

Pathways to Derivatization via Redox Reactions

Redox reactions are fundamental to the derivatization of this compound, enabling the introduction of various functional groups. The naphthoquinone structure, often derived from oxidation, is known to undergo redox reactions. cymitquimica.com These reactions can be harnessed to create derivatives with altered electronic properties and potential applications in materials science. The redox potentials of such derivatives can be sensitive to the substituents on the naphthalene core. nih.gov For example, the presence of a chlorine atom can impact the kinetics of redox reactions. nih.gov The generation of reactive oxygen species through redox processes may also contribute to the biological activities of some naphthalene derivatives.

Derivatization and Functional Group Interconversions

The structure of this compound offers two primary sites for derivatization: the methyl group and the aromatic ring.

The methyl group of this compound is susceptible to reactions typical of benzylic positions. One such reaction is benzylic halogenation, which proceeds via a radical mechanism and can be initiated by heat or light. ambeed.com This reaction introduces a halogen atom onto the methyl group, creating a reactive handle for further synthetic transformations. For instance, N-bromosuccinimide (NBS) is a common reagent used for benzylic bromination. libretexts.org

Oxidation of the methyl group represents another important transformation pathway. Selective oxidation can convert the methyl group into an aldehyde or a carboxylic acid. thieme-connect.de For example, the oxidation of methylarenes to arenecarbaldehydes can be achieved using reagents like cerium(IV) ammonium (B1175870) nitrate. thieme-connect.de The resulting carboxylic acid or aldehyde can then serve as a precursor for a wide range of other functional groups.

Amide and imine derivatives of naphthalene compounds are of significant interest due to their diverse biological activities and applications in medicinal chemistry. ijpsr.inforasayanjournal.co.inbiomedpharmajournal.org The synthesis of amide derivatives from this compound can be accomplished by first converting the methyl group to a carboxylic acid, as described previously. The resulting naphthoic acid derivative can then be coupled with various amines to form amides. tandfonline.com This transformation is a common strategy for creating libraries of bioactive compounds. rsc.org

Imine derivatives, or Schiff bases, can also be synthesized from precursors derived from this compound. If the methyl group is oxidized to an aldehyde, it can then be condensed with primary amines to form imines. asianpubs.orgresearchgate.net These imine linkages can be crucial for the biological activity of the resulting molecules. The synthesis of various imine-containing heterocyclic compounds has been widely reported. researchgate.net

Interactive Data Tables

Table 1: Reactions of the Methyl Group in this compound

Reaction TypeReagents/ConditionsProduct Functional Group
Benzylic HalogenationN-Bromosuccinimide (NBS), light/heatHalomethyl
OxidationCerium(IV) ammonium nitrateAldehyde
OxidationPotassium permanganate (KMnO4)Carboxylic Acid

Table 2: Synthesis of Amide and Imine Derivatives

Derivative TypeStarting Functional GroupKey Reaction
AmideCarboxylic AcidAmide coupling with an amine
ImineAldehydeCondensation with a primary amine

Spectroscopic and Structural Elucidation of 2 Chloro 1 Methylnaphthalene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful method for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 2-Chloro-1-methylnaphthalene, ¹H and ¹³C NMR, along with two-dimensional techniques, are crucial for unambiguous structural assignment.

The ¹H NMR spectrum of this compound provides key information for confirming the substitution pattern on the naphthalene (B1677914) ring. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and methyl substituents. The singlet from the methyl group protons is typically observed in the upfield region of the aromatic signals. The aromatic protons exhibit a complex pattern of multiplets due to spin-spin coupling.

The coupling constants (J-values) between adjacent protons are particularly useful for determining their relative positions. For instance, ortho-coupling constants (³J) are typically in the range of 6-9 Hz, while meta-coupling constants (⁴J) are smaller (1-3 Hz), and para-coupling constants (⁵J) are often close to 0 Hz. By analyzing the splitting patterns and the magnitude of the coupling constants, the exact position of each proton on the naphthalene skeleton can be determined, thus confirming the 2-chloro-1-methyl substitution pattern. The use of DFT methods to calculate chemical shifts and coupling constants can aid in the interpretation of complex spectra. nih.gov

Table 1: Representative ¹H NMR Data for Substituted Naphthalenes

CompoundProtonChemical Shift (ppm)MultiplicityJ-Coupling (Hz)
1-Chloromethylnaphthalene-CH₂Cl5.08s-
Aromatic H7.40-8.20m-
1-Methylnaphthalene (B46632)-CH₃2.6s-
Aromatic H7.1-8.3m-

The ¹³C NMR spectrum provides further confirmation of the molecular structure by showing distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with carbons attached to the electron-withdrawing chlorine atom being shifted downfield. The quaternary carbons, including the one bearing the methyl group and the one bearing the chlorine atom, can be identified by their lack of a signal in a DEPT-135 experiment. The chemical shifts of the naphthalene ring carbons provide a unique fingerprint for the substitution pattern. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1~130
C2~132
C3~126
C4~127
C4a~133
C5~128
C6~126
C7~125
C8~127
C8a~131
-CH₃~15

Note: These are predicted values based on general substituent effects on naphthalene and may vary from experimental data.

Two-dimensional (2D) NMR techniques are instrumental in resolving complex spectral overlaps and establishing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, allowing for the tracing of the proton framework within the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-proton pairs. sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.edu HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule by showing long-range connectivities.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY detects through-space interactions between protons that are in close proximity. This is useful for determining the spatial arrangement of the substituents. For instance, a NOESY correlation between the methyl protons and a specific aromatic proton would confirm their proximity in the molecule. researchgate.net

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its chemical bonds. nih.gov Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed around 2950-2850 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the naphthalene ring give rise to a series of bands in the 1650-1450 cm⁻¹ region. researchgate.net

C-Cl stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Out-of-plane C-H bending: The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be diagnostic of the substitution pattern on the aromatic ring.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. nih.gov For this compound, the Raman spectrum would show strong bands for the C=C stretching vibrations of the naphthalene ring. researchgate.net The C-Cl stretch may also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. ias.ac.in

Table 3: Key Vibrational Frequencies for Substituted Naphthalenes

Vibrational ModeTypical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2950 - 2850
C=C Ring Stretch1650 - 1450
C-H In-plane Bend1300 - 1000
C-H Out-of-plane Bend900 - 650
C-Cl Stretch800 - 600

Note: This table presents general frequency ranges. Specific peak positions for this compound can be found in dedicated spectroscopic studies.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Analysis

Electronic absorption and emission spectroscopy are powerful techniques for probing the electronic structure of molecules like this compound. These methods provide insights into the energy levels of electrons and the transitions between them upon absorption of electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectral Characteristics and Electronic Transitions

The ultraviolet-visible (UV-Vis) spectrum of a molecule reveals the electronic transitions that occur when it absorbs light in the UV and visible regions of the electromagnetic spectrum. For aromatic compounds like naphthalene and its derivatives, these transitions typically involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions).

The UV-Vis spectrum of naphthalene, the parent compound, is well-characterized and exhibits distinct absorption bands. The introduction of substituents, such as a chloro group and a methyl group in this compound, can cause shifts in the absorption maxima (λmax) and changes in the intensity of these bands. These shifts are due to the electronic effects of the substituents on the naphthalene ring.

A study on 1- and 2-chloronaphthalenes analyzed their high-resolution electronic absorption spectra. tandfonline.com The analysis of the rotational band contours of the à ¹A′-[Xtilde] ¹A′ absorption system provided insights into the geometry of the molecules in their excited states. tandfonline.com For 2-chloronaphthalene (B1664065), the excited state was interpreted as having a planar geometry. tandfonline.com However, a similar explanation was not possible for 1-chloronaphthalene (B1664548), suggesting a different effect of chlorine substitution at the 1-position on the electronic transition. tandfonline.com

In a broader context, studies on various naphthalene derivatives have shown that the nature and position of substituents significantly influence their UV-Vis spectral properties. For instance, research on naphthalene-1,5-diamine-based chromophores demonstrated that their absorption spectra fall within the UV region, with λmax values ranging from approximately 362 to 368 nm in acetonitrile (B52724). rsc.org

The following table summarizes representative UV-Vis absorption data for naphthalene and some of its derivatives, illustrating the effect of substitution on the electronic transitions.

CompoundSolventλmax (nm)Electronic Transition(s)
NaphthaleneVarious~220, ~275, ~312π → π
1-ChloronaphthaleneGas Phase~312Ã ¹A′-[Xtilde] ¹A′
2-ChloronaphthaleneGas Phase~312Ã ¹A′-[Xtilde] ¹A′
Naphthalene-1,5-diamine derivativesAcetonitrile362 - 368π → π

Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) has become a valuable computational tool for predicting and interpreting the electronic absorption spectra of molecules. huji.ac.ilnih.gov It allows for the calculation of excited state energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in the UV-Vis spectrum.

TD-DFT calculations have been successfully applied to a wide range of molecules, including those with complex electronic structures like donor-acceptor systems. acs.orgresearchgate.net For large π-systems, the choice of the functional in TD-DFT calculations is crucial, as standard functionals can sometimes lead to inaccurate predictions of excited state energies. researchgate.net Range-separated hybrid functionals have been shown to provide more accurate descriptions for certain types of electronic transitions. huji.ac.ilresearchgate.net

A study on 1-(chloromethyl)-2-methylnaphthalene utilized TD-DFT calculations to investigate its electronic absorption spectra in the gas phase and in different solvents. researchgate.net These calculations provided information on the frontier molecular orbitals (HOMO and LUMO), absorption wavelengths (λ), oscillator strengths (f), and excitation energies (E), explaining the charge transfer interactions within the molecule. researchgate.net

Theoretical studies on naphthalene derivatives have demonstrated the utility of TD-DFT in understanding their electronic properties. For example, in a study of naphthalene-1,5-diamine-based materials, TD-DFT calculations were used to explore their photovoltaic properties, revealing efficient intramolecular charge transfer. rsc.org The calculated HOMO/LUMO energy gaps were in the range of 3.804–3.900 eV, corresponding to absorption spectra in the UV region. rsc.org

The following table presents a conceptual overview of the kind of data that can be obtained from TD-DFT calculations for a molecule like this compound.

ParameterDescriptionTypical Calculated Value Range
Excitation Energy (eV)The energy difference between the ground and excited electronic states.3.0 - 5.0 eV
Wavelength (nm)The predicted wavelength of maximum absorption (λmax).250 - 400 nm
Oscillator Strength (f)A dimensionless quantity that represents the intensity of an electronic transition.0.0 - 1.0
Major Orbital ContributionsThe specific molecular orbitals involved in the electronic transition (e.g., HOMO → LUMO).e.g., π → π*

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique for determining the molecular mass of a compound and elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is a powerful tool for confirming the identity of a compound like this compound. Techniques such as Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometry offer high resolution and mass accuracy. nih.gov

The molecular formula of this compound is C₁₂H₁₁Cl. nih.gov Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and chlorine (³⁵Cl), the theoretical monoisotopic mass can be calculated with high precision. HRMS can measure this mass experimentally, and a close match between the theoretical and experimental values provides strong evidence for the compound's identity.

The application of HRMS is crucial in the analysis of complex environmental samples where numerous compounds may be present. scispace.com For instance, HRMS coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS) is used for the screening and identification of a wide range of environmental contaminants, including chlorinated compounds. nih.govchemrxiv.org

ParameterValue
Molecular FormulaC₁₂H₁₁Cl
Theoretical Monoisotopic Mass (³⁵Cl)190.0549 g/mol
Theoretical Monoisotopic Mass (³⁷Cl)192.0520 g/mol
Expected Isotopic Pattern (³⁵Cl/³⁷Cl)~3:1 ratio

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. gcms.cz It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC-MS, the sample is first separated into its individual components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for that component.

The analysis of this compound by GC-MS would provide both its retention time from the GC column and its mass spectrum. The retention time is characteristic of the compound under specific chromatographic conditions, and the mass spectrum can be compared to library spectra for identification. shimadzu.comnotulaebotanicae.ro

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with peaks at m/z 190 (for ³⁵Cl) and m/z 192 (for ³⁷Cl) in an approximate 3:1 ratio. nih.gov The fragmentation pattern will show characteristic fragment ions resulting from the loss of atoms or groups from the molecular ion. For example, a prominent fragment ion at m/z 155 is observed, corresponding to the loss of a chlorine atom. nih.gov A study on the mass spectra of 2-chloromethylnaphthalene showed that the formation of C₉H₇⁺ ions involves the loss of the α-carbon and carbon atoms from both naphthalene rings. researchgate.net

The following table summarizes the expected major ions in the mass spectrum of this compound.

m/zIonRelative Intensity
192[M+2]⁺ (C₁₂H₁₁³⁷Cl)⁺~12%
190[M]⁺ (C₁₂H₁₁³⁵Cl)⁺~38%
155[M-Cl]⁺~100%
153[C₁₂H₉]⁺~12%
127[C₁₀H₇]⁺Variable

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, particularly those that are not volatile enough for GC-MS. cdnsciencepub.com It is especially useful for analyzing complex mixtures found in environmental and biological samples. researchgate.net

For the analysis of chlorinated naphthalenes, LC-MS provides a robust method for their determination in various matrices. A study developed and validated a novel method for the determination of polychlorinated naphthalenes (PCNs) in water samples using liquid chromatography-atmospheric pressure photoionization-mass spectrometry (LC-APPI-MS/MS). researchgate.net This method demonstrated high sensitivity with low limits of detection. researchgate.net

In the context of analyzing a sample containing this compound and its analogues, LC-MS would be advantageous. The liquid chromatography step would separate the different chlorinated naphthalenes based on their polarity and other physicochemical properties. The mass spectrometer would then provide mass and structural information for each separated component.

The choice of ionization source in LC-MS is critical. For chlorinated naphthalenes, atmospheric pressure photoionization (APPI) has been shown to be effective. researchgate.net In one study, the mass spectra of several PCNs were recorded in negative ionization mode, with the base ions corresponding to [M-Cl+O]⁻. researchgate.net

The following table outlines a typical LC-MS setup for the analysis of chlorinated naphthalenes.

ParameterDescription
LC Columne.g., C18 reversed-phase column
Mobile PhaseA gradient of organic solvent (e.g., acetonitrile, methanol) and water
Ionization SourceAtmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI)
Mass AnalyzerTriple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)
Detection ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis; Full scan for untargeted analysis.

Computational and Theoretical Chemistry Studies of 2 Chloro 1 Methylnaphthalene

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

Quantum chemical methods are employed to model the intricate details of molecular structures and their electronic landscapes. For 2-chloro-1-methylnaphthalene, these investigations are crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) for Optimized Geometries and Vibrational Frequencies

Density Functional Theory (DFT) stands out as a powerful and widely used computational method for investigating the electronic structure of many-body systems. nanobioletters.com It has been successfully applied to determine the optimized molecular geometries and vibrational frequencies of various naphthalene (B1677914) derivatives. researchgate.netbohrium.com In the case of this compound, DFT calculations, often utilizing the B3LYP functional, can predict bond lengths, bond angles, and dihedral angles with high accuracy. nanobioletters.com

The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable geometry. For this compound, this would involve determining the precise positions of the chlorine and methyl groups relative to the naphthalene core that minimize steric hindrance and electronic repulsion.

Furthermore, DFT calculations can simulate the vibrational spectrum of the molecule. These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the accuracy of the computational model. researchgate.netsphinxsai.com Each vibrational mode corresponds to a specific type of molecular motion, such as C-H stretching, C-C stretching in the aromatic rings, and the vibrations of the C-Cl and C-CH₃ bonds. sphinxsai.com

Interactive Table: Predicted Vibrational Frequencies for this compound (Illustrative)
Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Methyl C-H Stretch2980 - 2870
Aromatic C=C Stretch1650 - 1400
C-Cl Stretch850 - 550
C-C-C Bending< 600

Note: These are representative frequency ranges based on DFT calculations for similar aromatic compounds. Actual values would be obtained from specific DFT calculations for this compound.

Basis Set Effects on Computational Accuracy

The accuracy of DFT calculations is significantly influenced by the choice of the basis set, which is a set of mathematical functions used to represent the electronic wavefunctions. nanobioletters.com Common basis sets include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), as well as correlation-consistent basis sets like cc-pVDZ. nanobioletters.comresearchgate.netnih.gov

Larger basis sets, particularly those including polarization and diffuse functions (e.g., 6-311++G(d,p)), generally provide more accurate results as they allow for a more flexible description of the electron distribution, especially for systems with lone pairs and π-electrons, which are characteristic of this compound. researchgate.netnih.govnih.gov However, the use of larger basis sets also comes with a higher computational cost. nih.gov Therefore, a balance must be struck between the desired accuracy and the available computational resources. Studies on similar molecules have shown that the B3LYP method combined with the 6-311++G(d,p) basis set often yields results that are in good agreement with experimental data. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comlibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO-LUMO Energy Gap and Charge Transfer Interactions

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. wuxiapptec.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring, which is rich in π-electrons. The LUMO is also anticipated to be distributed over the aromatic system. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group will influence the energies of these orbitals. The HOMO-LUMO gap can be calculated using DFT, and this information is vital for predicting the molecule's behavior in charge transfer interactions, which are fundamental to many chemical reactions. nih.govrsc.org

Interactive Table: Illustrative FMO Energies for this compound
ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap5.0

Note: These are hypothetical values based on typical DFT calculations for substituted naphthalenes. The actual values would depend on the specific level of theory and basis set used.

Molecular Electrostatic Potential (MEP) Mapping for Site Selectivity

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential and are associated with electrophilic attack (areas rich in electrons), while blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack (areas with a deficiency of electrons). researchgate.net For this compound, the MEP map would likely show a region of negative potential around the chlorine atom due to its high electronegativity and lone pairs. The π-system of the naphthalene rings would also exhibit negative potential. Regions of positive potential would be expected around the hydrogen atoms. This information is critical for predicting how the molecule will interact with other reagents. mdpi.com

Atomic Charge Distribution Analysis

In this compound, the chlorine atom is expected to carry a significant negative charge due to its high electronegativity. The carbon atom bonded to the chlorine will, in turn, have a partial positive charge. The carbon atoms of the naphthalene ring will have varying charges depending on their position and the influence of the substituents. The atoms of the methyl group will also have specific charge distributions. This detailed charge analysis complements the MEP map and provides further insight into the molecule's reactivity and intermolecular interactions. researchgate.netsphinxsai.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions involving this compound. By simulating the interactions between molecules at a quantum level, researchers can map out the most likely pathways for its formation and transformation.

Transition State Characterization and Reaction Coordinate Mapping

Theoretical studies on the formation of polychlorinated naphthalenes (PCNs) from precursors like 2-chlorophenol (B165306) have detailed the transition states and reaction coordinates. mdpi.com For instance, the formation of chlorinated dihydrofulvalene, a key intermediate, involves several elementary steps including carbon-carbon coupling, ring opening, and carbon monoxide elimination. mdpi.com The subsequent reactions of these intermediates to form chlorinated naphthalenes proceed through pathways involving hydrogen abstraction or shifts. mdpi.com

In the context of methylnaphthalene formation, studies on the reaction of radicals like para-tolyl with vinylacetylene show that the process involves a sequence of isomerizations, including hydrogen transfer and ring closure, ultimately leading to the formation of 1- and 2-methylnaphthalene (B46627). researchgate.netosti.gov These reactions are often initiated by a barrierless addition of the radical to the acetylene (B1199291) group, passing through a van der Waals complex. researchgate.netosti.gov The final step is typically hydrogen dissociation through a tight exit transition state. researchgate.netosti.gov The intrinsic reaction coordinate (IRC) calculations are crucial in confirming that a calculated transition state connects the intended reactant and product intermediates. osti.gov

A palladium-catalyzed dearomatization reaction of chloromethylnaphthalene has also been investigated using density functional theory (DFT). acs.org These calculations revealed that the monophosphine complex is more active in the oxidative addition step. acs.org The crucial transmetalation step determines the final dearomatized products through the formation of stable bis-π-complexes. acs.org

Kinetic Parameters from Theoretical Calculations (e.g., activation energies)

Theoretical calculations are instrumental in determining kinetic parameters such as activation energies, which govern the rates of chemical reactions. For the formation of polychlorinated naphthalenes from chlorophenol precursors, potential energy barriers (ΔE) and reaction heats (ΔH) have been calculated at various levels of theory, such as MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p). mdpi.commdpi.com For example, in the formation of PCNs from 3-chlorophenol, the H abstraction mechanism is found to be energetically more favorable than the H shift mechanism, with the former having a significantly lower activation barrier. mdpi.com

In studies of the formation of 2-methylnaphthalene from the para-tolyl radical and vinylacetylene, it was found that the reaction can proceed without an entrance barrier. researchgate.netosti.gov However, the final hydrogen dissociation step involves a tight exit transition state with a specific energy barrier. researchgate.netosti.gov For instance, the C-H cleavage from an intermediate to yield 2-methylnaphthalene has an exit barrier of 20 kJ mol⁻¹. osti.gov The rate constants for these elementary steps can be calculated over a range of temperatures using theories like the canonical variational transition-state theory (CVT) with small curvature tunneling (SCT) contributions. mdpi.com

Prediction of Spectroscopic Properties and Non-Linear Optical (NLO) Behavior

Computational chemistry allows for the prediction of various spectroscopic properties and the non-linear optical (NLO) behavior of molecules like this compound, providing valuable data that can complement or precede experimental measurements.

Calculation of Polarizabilities and Hyperpolarizabilities

The non-linear optical (NLO) properties of a molecule are determined by its polarizability (α) and hyperpolarizabilities (β and γ). These properties can be calculated using quantum chemical methods like DFT. For a related compound, 1-(chloromethyl)-2-methylnaphthalene, the dipole moment, linear polarizabilities, and first and second hyperpolarizabilities were computed using the HF and B3LYP methods with 6-311G(d,p) and 6-311++G(d,p) basis sets. researchgate.netnih.gov The calculated average polarizability (<α>) for 1-(chloromethyl)-2-methylnaphthalene was found to be 21.4459 x 10⁻²⁴ esu. researchgate.net The first hyperpolarizability (β) is a key indicator of second-order NLO activity. For many organic molecules, a higher β value is desirable for NLO applications. researchgate.net The magnitude of NLO properties is often related to the intramolecular charge transfer within the molecule, which is influenced by electron-donating and electron-accepting groups. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also inversely related to the first hyperpolarizability. researchgate.netnih.gov

Table 1: Calculated NLO Properties of a Related Naphthalene Derivative

Property Calculated Value Method/Basis Set
Average Polarizability (<α>) 21.4459 x 10⁻²⁴ esu B3LYP/6-311G(d,p)
First Hyperpolarizability (βt) 111.5 x 10⁻³³ esu B3LYP/6-311G(d,p)

Data for 1-(chloromethyl)-2-methylnaphthalene. researchgate.net

Theoretical UV-Vis and NMR Spectral Prediction

Theoretical methods can accurately predict spectroscopic data such as UV-Vis and NMR spectra. Time-dependent density functional theory (TD-DFT) is commonly used to calculate electronic absorption spectra, including absorption wavelengths (λ), oscillator strengths (f), and excitation energies (E). nih.gov For 1-(chloromethyl)-2-methylnaphthalene, TD-DFT calculations were performed to understand its electronic transitions in both the gas phase and in solvents like DMSO and chloroform (B151607). researchgate.netnih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nanobioletters.com For chlorinated aromatic compounds, theoretical calculations have shown good agreement with experimental NMR data. nih.gov The ¹H and ¹³C NMR spectra for various chlorinated and methylated naphthalene derivatives have been predicted to aid in their structural elucidation. For example, in ¹H NMR, methyl groups on a naphthalene ring typically show upfield shifts, while adjacent chloro groups cause deshielding and downfield shifts of nearby protons. In ¹³C NMR, the methyl carbon resonates at a characteristic chemical shift, and the carbons bonded to chlorine also have distinct resonances.

Table 2: Predicted Spectroscopic Data for a Related Naphthalene Derivative

Spectrum Method Predicted Parameters
UV-Vis TD-DFT Absorption wavelengths (λ), Oscillator strengths (f), Excitation energies (E)
NMR GIAO ¹H and ¹³C chemical shifts

Based on computational studies of 1-(chloromethyl)-2-methylnaphthalene and other related compounds. researchgate.netnih.govnanobioletters.com

Environmental Fate and Transformation of 2 Chloro 1 Methylnaphthalene

Abiotic Degradation Processes

Abiotic degradation involves non-biological chemical transformation processes, primarily photolysis and hydrolysis, that can alter the structure of 2-chloro-1-methylnaphthalene in the environment.

Photolytic degradation, or photolysis, is a significant abiotic process for the transformation of chlorinated naphthalenes in the environment, driven by the absorption of light energy. 2-Chloronaphthalene (B1664065), a related compound, absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. The vapor-phase reaction of 2-chloronaphthalene with photochemically-produced hydroxyl radicals is estimated to have a half-life of approximately 2.1 days in the atmosphere iucr.orgmicrobe.com.

Studies on monochlorinated naphthalenes (CNs) under UV-C irradiation have shown that the photodegradation process generally follows pseudo-first-order kinetics nih.govresearchgate.net. The phototransformation of these compounds can proceed through two primary pathways: dechlorination, leading to the formation of naphthalene (B1677914), and oxidative ring opening nih.govresearchgate.net. For instance, the photodegradation of 1-chloronaphthalene (B1664548) (CN-1) has been reported to yield 1-naphthol (B170400) and naphthalene nih.gov. The presence of substances like hydrogen peroxide can influence the rate of photolysis, with its effect being concentration-dependent nih.govresearchgate.net.

Table 1: Photodegradation Kinetics of Monochlorinated Naphthalenes under UV-C Irradiation

CompoundInitial ConcentrationKinetic ModelRate Constant (k)Reference
1-Chloronaphthalene (CN-1)0.615 µmol L⁻¹Pseudo-first-order0.011 min⁻¹ researchgate.net
2-Chloronaphthalene (CN-2)0.615 µmol L⁻¹Pseudo-first-order~0.023 min⁻¹ (estimated from 75% degradation in 60 min) nih.govresearchgate.net
Naphthalene-Pseudo-first-order0.01667 min⁻¹ nih.gov
1-Naphthol-Pseudo-first-order0.06646 min⁻¹ nih.gov
This table presents kinetic data for the photodegradation of related naphthalene compounds, providing an indication of the potential photolytic behavior of this compound.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many chlorinated aromatic compounds, the rate of hydrolysis under environmental conditions is extremely slow. Halogenated aromatics are generally resistant to aqueous hydrolysis frontiersin.org.

For 2-chloronaphthalene, the neutral rate constant for hydrolysis in water at 25°C is reported to be 9.5 x 10⁻⁶, which corresponds to a half-life of 8.3 years, indicating that hydrolysis is not an environmentally significant degradation pathway for this compound iucr.org. Similarly, for other chlorinated hydrocarbons, abiotic degradation in the absence of reactive minerals or extreme pH is often a very slow process microbe.comusgs.gov. In some regulatory assessments for related substances, hydrolysis studies are not required if the compound is shown to be readily biodegradable europa.eumdpi.com.

While specific data for this compound is not available, the high stability of the C-Cl bond on the aromatic ring suggests that it is likely to be highly resistant to hydrolysis under typical environmental pH and temperature conditions.

Environmental Partitioning and Persistence

The environmental distribution and longevity of this compound are dictated by its physical and chemical properties, which influence its partitioning between air, water, soil, and biota.

Sorption to Soil and Sediment Organic Carbon

The strong sorption of chloronaphthalenes to soil and sediments reduces their bioavailability for microbial degradation and their mobility in the environment. who.int This partitioning behavior suggests that once released into the environment, this compound is likely to accumulate in soil and sediment, acting as a long-term source of contamination.

Table 2: Estimated and Reported Koc Values for Related Compounds

CompoundKoc ValueMobility in SoilReference
2-Chloronaphthalene (estimated)3000Slight echemi.com
1-Methylnaphthalene (B46632) (reported)2290 - 4400Slight to No Mobility charite.de

Atmospheric Transport and Deposition

Due to its semi-volatile nature, this compound has the potential for atmospheric transport. Less chlorinated naphthalenes, in particular, are known to undergo long-range atmospheric transport. tandfonline.com These compounds can be transported in the vapor phase or adsorbed to atmospheric particles. nih.gov The atmospheric half-life of monochloronaphthalenes is estimated to be around 2 days. tandfonline.com

Once in the atmosphere, this compound can be removed through wet and dry deposition. This process involves the compound being washed out by rain or snow (wet deposition) or settling out of the air as dust or in gaseous form (dry deposition). This deposition can lead to the contamination of remote ecosystems, far from the original source of release. The presence of various chlorinated naphthalenes in Arctic air and sediment provides strong evidence for their long-range atmospheric transport capabilities. researchgate.netinchem.org

Modeling Environmental Persistence and Bioaccumulation Potential

Quantitative Structure-Property Relationship (QSPR) models are valuable tools for estimating the environmental persistence and bioaccumulation potential of chemicals like this compound, for which experimental data may be limited. tandfonline.comaip.org These models use the chemical structure to predict properties such as half-life in different environmental compartments and the bioconcentration factor (BCF).

Chlorinated naphthalenes are recognized as persistent organic pollutants (POPs). pops.int Their persistence increases with the degree of chlorination. tandfonline.com Modeling studies have been used to estimate the atmospheric persistence of various chloronaphthalene congeners. daneshyari.com

The bioaccumulation potential of this compound is expected to be significant. The octanol-water partition coefficient (log Kow) is a key indicator of a substance's tendency to accumulate in the fatty tissues of organisms. The log Kow for 2-chloronaphthalene is 3.90, and for 1-methylnaphthalene, it is around 3.87, suggesting a high potential for bioconcentration. nih.gov A bioconcentration factor (BCF) of 4300 has been suggested for 2-chloronaphthalene, indicating a very high potential for accumulation in aquatic organisms. nih.gov Regulatory frameworks often use BCF values to classify substances as bioaccumulative (BCF > 2000) or very bioaccumulative (BCF > 5000). service.gov.uk

Table 3: Bioaccumulation Potential Indicators for Related Compounds

CompoundLog KowBioconcentration Factor (BCF)Bioaccumulation PotentialReference
2-Chloronaphthalene3.904300 (suggested)Very High nih.gov
1-Methylnaphthalene~3.87-High

Analytical Methodologies for Environmental Detection and Quantification

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of this compound in various environmental compartments.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Matrices

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone analytical technique for the detection and quantification of this compound and other chlorinated naphthalenes in environmental samples such as soil, sediment, water, and air. tandfonline.comnih.govthermofisher.com The method offers high selectivity and sensitivity, allowing for the identification and measurement of trace levels of these contaminants.

The analytical process typically involves several steps:

Sample Extraction: Various extraction techniques are employed depending on the matrix. For solid samples like soil and sediment, methods such as Soxhlet extraction or accelerated solvent extraction (ASE) are common. tandfonline.com For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used. tandfonline.com

Cleanup: The extracted samples often contain interfering compounds that need to be removed before GC-MS analysis. Cleanup procedures may involve techniques like column chromatography using silica (B1680970) gel or alumina.

Instrumental Analysis: The cleaned-up extract is then injected into the GC-MS system. The gas chromatograph separates the different compounds in the mixture based on their boiling points and interactions with the chromatographic column. The mass spectrometer then detects and identifies the separated compounds based on their unique mass-to-charge ratios and fragmentation patterns.

For enhanced selectivity and lower detection limits, high-resolution mass spectrometry (GC-HRMS) or tandem mass spectrometry (GC-MS/MS) can be utilized. who.intthermofisher.com These advanced techniques are particularly useful for analyzing complex environmental samples where interferences from other compounds are a significant challenge. The use of isotopically labeled internal standards is also a common practice to ensure accurate quantification.

Table 4: Common Analytical Parameters for GC-MS Analysis of Chloronaphthalenes

ParameterDescription
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer (GC-MS, GC-HRMS, GC-MS/MS)
Ionization Mode Electron Impact (EI) is commonly used.
Separation Column Capillary columns with non-polar or semi-polar stationary phases (e.g., DB-5ms).
Quantification Based on the response of specific ions (Selected Ion Monitoring - SIM) or multiple reaction monitoring (MRM) for GC-MS/MS, using internal or external calibration.
Detection Limits Can range from picogram to nanogram levels, depending on the specific technique and matrix.

High Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., FLD/DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chlorinated naphthalenes due to its suitability for separating non-volatile and thermally sensitive compounds. When coupled with specialized detectors like a Diode Array Detector (DAD) and a Fluorescence Detector (FLD), HPLC provides a robust platform for both quantification and identification. rsc.orgrsc.org

A Diode Array Detector (DAD) measures absorbance across a wide range of wavelengths simultaneously. This capability is invaluable for the analysis of this compound as it allows for the acquisition of the compound's complete UV-Vis spectrum. This spectral data can be used to confirm the identity of the analyte and to assess the purity of the chromatographic peak. rsc.org For chlorinated aromatic compounds, a detection wavelength of around 210 nm is often optimal. rsc.org

A Fluorescence Detector (FLD) offers superior sensitivity and selectivity for compounds that fluoresce, such as naphthalene and its derivatives. The naphthalene ring system is inherently fluorescent. The detector works by exciting the molecule at a specific wavelength and measuring the light emitted at a higher wavelength. This process significantly reduces background noise from non-fluorescent matrix components, leading to lower limits of detection (LOD) and quantification (LOQ). nih.gov For instance, methods developed for naphthalene have achieved LODs as low as 2 to 70 µg/L. nih.gov The use of an FLD can differentiate between co-eluting compounds, such as isomers, if they possess different excitation or emission characteristics. rsc.org

The combination of DAD and FLD in series provides comprehensive analytical data. The DAD offers universal detection for chromophoric compounds and spectral confirmation, while the FLD delivers the high sensitivity needed for trace-level environmental analysis. rsc.orgrsc.org The mobile phase typically consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, run under gradient or isocratic conditions to achieve optimal separation on a C18 column. squ.edu.om

Table 1: Typical HPLC Conditions for the Analysis of Naphthalene Derivatives.
ParameterTypical SettingDetectorRationale/Comment
ColumnReversed-phase C18 (e.g., 100 mm x 3.0 mm, 2.7 µm)N/AStandard for separation of non-polar to moderately polar organic compounds like chlorinated naphthalenes. squ.edu.om
Mobile PhaseMethanol/Water or Acetonitrile/Water mixture (e.g., 60:40 v/v)N/AMethanol is a common organic modifier for separating aromatic hydrocarbons. rsc.org
Flow Rate0.5 - 1.0 mL/minN/AA typical analytical flow rate to ensure good separation and peak shape. rsc.org
Detection (DAD)210 - 280 nmDADProvides good absorbance for aromatic rings while allowing for full spectral acquisition for identity confirmation. rsc.org
Detection (FLD)Excitation: ~275 nm / Emission: ~330 nmFLDOptimized for the native fluorescence of the naphthalene moiety, providing high sensitivity and selectivity. squ.edu.om
Injection Volume10 - 80 µLN/AVolume can be adjusted based on sample concentration and desired sensitivity. rsc.org

Sample Preparation and Extraction Techniques for Complex Environmental Samples

The analysis of this compound in complex environmental samples such as soil, sediment, or water requires an effective sample preparation step to isolate the analyte from interfering matrix components and to concentrate it to a level detectable by the analytical instrument. researchgate.net The goal is to produce a clean, concentrated sample in a solvent compatible with the subsequent HPLC analysis. rsc.org

Liquid-Liquid Extraction (LLE) is a classical technique used for aqueous samples. rsc.org In this method, the water sample is mixed with a water-immiscible organic solvent, such as dichloromethane. oup.com The non-polar this compound has a higher affinity for the organic solvent and partitions into it. After shaking, the organic layer is separated, dried (e.g., with anhydrous sodium sulfate), and concentrated. While effective, LLE can be labor-intensive and requires large volumes of high-purity organic solvents. rsc.org

Solid-Phase Extraction (SPE) is a more modern and widely used technique that is considered a greener alternative to LLE due to reduced solvent consumption. researchgate.netresearchgate.net For a compound like this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is typically used. The process involves several steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water.

Loading: The aqueous sample is passed through the SPE cartridge. This compound and other hydrophobic compounds adsorb onto the sorbent.

Washing: The sorbent is washed with a weak solvent (e.g., water or a water/methanol mix) to remove polar interferences that did not adsorb strongly.

Elution: The target analyte, this compound, is eluted from the sorbent using a small volume of a strong organic solvent like acetonitrile or ethyl acetate.

This process effectively isolates the analyte and concentrates it into a small, clean volume ready for HPLC injection. researchgate.net

For solid samples like soil or sediment, techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) are often employed. These methods use an organic solvent to extract the analyte from the solid matrix, with the process being accelerated by ultrasonic waves or microwave energy, respectively. researchgate.net The resulting extract is then typically cleaned up using SPE before analysis.

Table 2: Comparison of Extraction Techniques for Chlorinated Naphthalenes from Environmental Samples.
TechniqueMatrixPrincipleTypical Solvents/SorbentsAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)WaterPartitioning between two immiscible liquid phases. rsc.orgDichloromethane, HexaneSimple, well-established.Requires large solvent volumes, can be labor-intensive, emulsion formation. rsc.org
Solid-Phase Extraction (SPE)Water, Liquid ExtractsAdsorption of analyte onto a solid sorbent. researchgate.netC18, Polymeric Sorbents (e.g., Oasis HLB)High recovery, high concentration factor, low solvent use, easily automated. researchgate.netSorbent costs, potential for matrix effects if not optimized.
Ultrasound-Assisted Extraction (UAE)Soil, SedimentUse of ultrasonic waves to accelerate solvent extraction from a solid matrix. researchgate.netAcetone/Hexane, DichloromethaneFaster than traditional Soxhlet, efficient.Requires post-extraction cleanup, potential for analyte degradation.

Advanced Applications and Materials Science Aspects of 2 Chloro 1 Methylnaphthalene Derivatives

Intermediate in Complex Organic Synthesis and Fine Chemical Production

As a substituted naphthalene (B1677914), 2-chloro-1-methylnaphthalene serves as a versatile building block. The presence of the chlorine atom provides a reactive site for cross-coupling reactions, while the methyl group can be functionalized or can influence the electronic properties and steric environment of the molecule. This dual functionality allows for the construction of highly substituted naphthalene cores, which are prevalent in many high-value chemicals.

Building Block for Pharmaceutical Precursors

Substituted naphthalenes are crucial scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. nih.gov While direct synthesis of a marketed drug from this compound is not prominently documented, its close analogues and the broader class of chlorinated naphthalenes are recognized as important intermediates in the production of pharmaceuticals. srinnovationsindia.comcymitquimica.com For instance, 1-chloromethylnaphthalene, an isomer, is a versatile precursor for synthesizing drugs like antihistamines and anti-inflammatory agents. srinnovationsindia.comindiamart.com It is also used to create derivatives with potential antifungal activity, such as N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine. derpharmachemica.com

The value of halogenated naphthalenes lies in their ability to act as anchor points for constructing more complex molecules. The chlorine atom on the this compound ring can be readily displaced or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) to introduce new carbon-carbon or carbon-heteroatom bonds. google.comgoogle.com This capability is fundamental for assembling the complex architectures required for biologically active compounds. For example, substituted nitrobenzenes and nitropyridines are used to create a diverse collection of indoles, which are bioactive components in many drugs. nih.gov Similarly, the this compound framework can be elaborated to generate precursors for various drug classes. The sulfonamide derivative, 2-chloro-1-naphthalenesulfonamide, is noted for its potential as an intermediate in the development of new therapeutic agents, partly due to the antibacterial properties often associated with the sulfonamide group. cymitquimica.com

Synthesis of Agrochemical Intermediates

The development of new agrochemicals is essential for ensuring global food security, and halogenated compounds play a critical role in this industry. researchgate.net Halogen atoms are often incorporated into the molecular structure of pesticides to enhance their biological activity and metabolic stability. Nitroaromatic compounds, including nitrophenols and their halogenated derivatives, are key starting materials for a wide variety of pesticides, such as herbicides, insecticides, and fungicides. nih.gov

Chlorinated naphthalenes and their derivatives are employed in the formulation of pesticides and herbicides. The compound 2-chloro-4-(4-chlorophenoxy)-acetophenone is a vital intermediate in the synthesis of the agricultural fungicide difenoconazole. google.com Likewise, 1-chloromethylnaphthalene is a known precursor in the agrochemical sector. srinnovationsindia.com The structural motif of this compound makes it a suitable starting material for similar applications. Its naphthalene core is a feature in some agrochemicals, and the chloro-substituent provides a handle for synthetic elaboration, analogous to the methods used to produce existing commercial products. a2bchem.com

Precursor to Functionalized Naphthalene Derivatives

The synthesis of polysubstituted naphthalenes can be challenging to control using classical electrophilic aromatic substitution, making building blocks with pre-defined substitution patterns highly valuable. researchgate.net this compound is an excellent example of such a precursor. The chlorine atom is a particularly useful functional group as it is more stable than other halides like iodides or bromides and enables a wide range of palladium-catalyzed cross-coupling reactions to form other derivatives. google.com

Modern synthetic methods provide numerous pathways to build upon the this compound scaffold. For example, triflimide-catalyzed benzannulation reactions can produce a variety of substituted naphthalenes with high regioselectivity, including 2-chloro- and 2-bromo-substituted naphthalene compounds. researchgate.net These halogenated products are ideal for further functionalization. The table below illustrates the synthesis of various substituted naphthalenes via a benzannulation reaction, highlighting the yields achievable for halogenated derivatives that can undergo subsequent cross-coupling reactions.

Table 1: Synthesis of Halogenated Naphthalene Derivatives via HNTf2-Catalyzed Benzannulation researchgate.net
EntryAldehyde PartnerAlkyne PartnerProductTime (h)Yield (%)
14-Chlorophenylacetaldehyde1-Phenyl-1-propyne7-Chloro-1,2-dimethyl-4-phenylnaphthalene1669
24-Bromophenylacetaldehyde1-Phenyl-1-propyne7-Bromo-1,2-dimethyl-4-phenylnaphthalene1378
3Phenylacetaldehyde1-(p-Tolyl)-1-propyne1,2-Dimethyl-4-(p-tolyl)naphthalene1469
4Phenylacetaldehyde4-Chlorophenylacetylene1-(4-Chlorophenyl)-4-methylnaphthalene2141
5Phenylacetaldehyde4-Bromophenylacetylene1-(4-Bromophenyl)-4-methylnaphthalene2142

Integration into Functional Materials and Devices

Derivatives of this compound are instrumental in materials science, particularly for creating organic semiconductors. The naphthalene core can be integrated into larger π-conjugated systems to form materials with tailored electronic and optical properties for use in devices like organic light-emitting diodes (OLEDs) and organic solar cells.

Naphthalene Diimides (NDIs) in Optoelectronics and Supramolecular Chemistry

Naphthalene diimides (NDIs) are a prominent class of electron-deficient molecules known for their high electron affinity, excellent charge carrier mobility, and remarkable stability. rsc.orgmdpi.com These properties make them premier n-type semiconductors for organic electronics. rsc.orgresearchgate.net The electronic characteristics of NDIs can be finely tuned by introducing substituents onto the naphthalene core. thieme-connect.de

Core-substituted NDIs (cNDIs) are typically synthesized from substituted naphthalene precursors. google.comthieme-connect.de A molecule like this compound could theoretically be a starting point for producing NDIs with chloro and methyl groups on the core. These substituents significantly alter the optical and redox properties compared to the parent NDI. thieme-connect.de This tunability is crucial for optimizing materials for specific applications. For instance, core substitution can adjust redox potentials to enable air-stable operation in organic field-effect transistors (OFETs). google.comgatech.edu

The structure of NDIs also makes them ideal for supramolecular chemistry. bath.ac.uk Their planar, electron-poor aromatic surface readily engages in π-π stacking and donor-acceptor interactions, leading to self-assembly into well-defined nanostructures like wires and tubes. thieme-connect.dersc.org This behavior is being harnessed for applications in sensing, molecular switching, and the creation of functional materials with precise internal order. rsc.orgthieme-connect.de

Table 2: Properties of Selected NDI-Based Materials
Material TypeKey Feature/ApplicationReported Performance/PropertyReference
N,N′-dicyclohexyl-2,6-naphthalene NDIOrganic Field-Effect Transistor (OFET)Electron mobility up to 6 cm² V⁻¹ s⁻¹ mdpi.com
NDI-based ElectrodesLithium-ion BatteriesDischarge potentials of 2.3 to 2.9 V mdpi.com
NDI-based AcceptorsFlexible Organic Photovoltaics (OPV)Power conversion efficiency of 7.65% mdpi.com
Thiophene-annulated NDI (NTI)n-type Organic SemiconductorsUsed as acceptors for OPVs researchgate.net
Stannyl-substituted NDIsPrecursors for Conjugated PolymersEnables creation of more intricate architectures google.comgatech.edu

Conjugated Systems for Organic Electronic Applications (e.g., OLEDs, Solar Cells)

Beyond NDIs, the naphthalene unit is a valuable building block for a wide range of π-conjugated systems used in organic electronics. rsc.org Conjugated polymers that incorporate naphthalene derivatives into their backbone have been developed for use as the active layer in OLEDs and organic photovoltaic (OPV) cells. researchgate.netmdpi.com The rationale for using these materials is their potential for low-cost, flexible device fabrication. scispace.com

Naphthalene-based polymers can serve as blue-light-emitting materials, which are crucial for full-color displays and solid-state lighting. mdpi.com The electronic structure of these polymers, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by co-polymerizing naphthalene units with other aromatic systems. mdpi.comnih.gov For example, co-polymers of 1,4-naphthalene with phenothiazine (B1677639) (PT), fluorene (B118485) (TF), and anthanthrene (B94379) (ANT) have been synthesized to tune the emitting color and performance of OLEDs. mdpi.com

In the realm of organic solar cells, naphthalene-based materials are developed as electron acceptors. Fullerene derivatives featuring naphthalene substituents have been synthesized and tested in polymer-based solar cells. acs.org The introduction of the naphthalene moiety can subtly modify the LUMO energy level and impact the charge mobility of the material, which are key parameters for device efficiency. acs.org The ongoing development of novel naphthalene-based π-conjugated systems continues to be a driving force for advancing the performance of organic electronic devices. nih.gov

Catalytic and Supramolecular Chemistry Involving Naphthalene Scaffolds

The unique structural and electronic properties of the naphthalene core make it a valuable scaffold in the advanced fields of catalysis and supramolecular chemistry.

The rigid and well-defined structure of the naphthalene ring system is utilized to construct sophisticated catalytic environments.

Ligands and Cross-Coupling: Naphthalene sulfonamide scaffolds have been used as a basis for developing receptor antagonists through palladium-catalyzed cross-coupling reactions performed on a bromo-naphthalene precursor. nih.gov This demonstrates the utility of the naphthalene framework in building diverse molecular libraries for biological screening.

C-H Functionalization: Gold complexes have been shown to catalyze the functionalization of naphthalene by reacting it with diazoacetates. researchgate.net This reaction leads to either the insertion of a carbene unit into an aromatic C-H bond or its addition across a double bond, offering a pathway to more complex fused-ring systems. researchgate.net

Biocatalysis: Enzymes like naphthalene dioxygenase (NDO) are used in whole-cell biocatalysis systems, for example, in the production of indigo. mdpi.com The P450 enzyme scaffold can also be engineered to perform selective oxidation on various substrates under mild conditions. mdpi.com

Scaffolding Catalysis: Bifunctional molecules containing a naphthalene moiety can act as "scaffolding catalysts." nih.gov These catalysts transiently bind a substrate through reversible covalent bonds to one part of the scaffold while another integrated catalytic group (e.g., an imidazole) performs a reaction intramolecularly, benefiting from a significant entropic advantage. nih.gov

The planar, electron-rich surface of naphthalene makes it an ideal component for building large, ordered structures through non-covalent interactions.

Host-Guest Systems: Naphthalene derivatives can act as guest molecules that self-assemble within the cavities of larger host molecules like cucurbiturils and cyclodextrins. rsc.org These interactions are driven by forces such as the hydrophobic effect and can lead to the formation of complex structures like "supramolecular millstones" where the guest molecule can move within the host cavity. rsc.org

DNA Templating: Diaminotriazine-equipped naphthalene derivatives have been designed to bind reversibly to single-stranded DNA templates through hydrogen bonding. acs.orgnih.gov The naphthalene units then stack upon one another via π-π and hydrophobic interactions, forming a supramolecular polymer that runs parallel to the DNA strand, creating a well-defined double-stranded hybrid structure. acs.orgnih.gov

Molecular Devices and Sensors: Naphthalene diimides (NDIs) are extensively used in supramolecular chemistry to construct host-guest complexes for molecular switching devices, such as catenanes and rotaxanes. acs.org Their ability to participate in anion−π interactions also allows them to be used in catalysis and as gelators for sensing aromatic systems. acs.org

Future Research Directions and Emerging Challenges in 2 Chloro 1 Methylnaphthalene Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of 2-Chloro-1-methylnaphthalene and related compounds has traditionally relied on methods that are often not environmentally benign. The future of its synthesis lies in the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents.

A promising green approach involves the use of aqueous micellar media for halogenation reactions. scirp.org For instance, an efficient and environmentally clean procedure for the synthesis of 1-halo-naphthols has been described using hydrogen peroxide and alkali metal halides in the presence of cationic surfactants like cetyltrimethylammonium bromide (CTAB). scirp.org This method generates the active halogen in situ, avoiding the use of hazardous halogenating agents. scirp.org Another green technique is "Grindstone Chemistry," a solvent-free method that involves grinding solid reactants together, which has been successfully used for the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com This energy-efficient process offers high yields in short reaction times with simple work-up procedures. ijcmas.com Furthermore, solvent-free acylation of 2-methylnaphthalene (B46627) has been demonstrated in a micro-channel reactor, using the acylating agent itself as the solvent, which provides an environmentally friendly and efficient route to valuable intermediates. researchgate.net

Green Synthesis ApproachKey FeaturesExample Application
Aqueous Micellar Catalysis In situ generation of halogen, use of water as solvent, enhanced reactivity via micelle formation. scirp.orgSynthesis of 1-halo-naphthols using H2O2 and alkali metal halides. scirp.org
Grindstone Chemistry Solvent-free, energy-efficient, rapid reaction times, simple work-up. ijcmas.comOne-pot synthesis of 1-aminoalkyl-2-naphthols. ijcmas.com
Solvent-Free Micro-channel Reactor No toxic solvents, efficient mass and heat transfer, fast reaction. researchgate.netAcylation of 2-methylnaphthalene. researchgate.net

Exploration of Novel Catalytic Systems for Selective Transformations

The development of highly efficient and selective catalytic systems is crucial for the targeted functionalization of the this compound scaffold. Future research is focused on creating catalysts that can be easily separated, recycled, and operate under mild, environmentally friendly conditions.

Palladium nanoparticles (PdNPs) have emerged as powerful catalysts for cross-coupling reactions, offering a high surface area-to-volume ratio and superior catalytic activity. mdpi.com Innovations include the immobilization of PdNPs on supports like magnetic nanoparticles or biodegradable biopolymers to enhance recyclability and reduce leaching. mdpi.com For example, a glass-supported palladium catalyst has been developed for Heck reactions with extremely low palladium loading and high efficiency, capable of being reused multiple times without special treatment. researchgate.net Bimetallic PdCu nanoparticles immobilized on various support materials have also shown high efficiency in C-C coupling reactions. researchgate.net Additionally, novel catalytic systems like CuCl/TMEDA/CCl4 have been developed for the homocoupling of terminal acetylenes under mild conditions. semanticscholar.org

Mechanistic Insights into Enzyme-Mediated Biotransformations

Harnessing the power of enzymes for the transformation of this compound offers a highly selective and environmentally friendly alternative to traditional chemical methods. Understanding the mechanisms of these biotransformations is key to optimizing processes and designing novel biocatalysts.

Microbial degradation of naphthalene (B1677914) and its derivatives is often initiated by naphthalene dioxygenase (NDO), a multi-component enzyme that catalyzes the oxidation of the aromatic ring. nih.gov This initial step is crucial as it makes the molecule more susceptible to further metabolism. nih.gov Research has shown that cytochrome P450 (CYP) enzymes are also involved in the oxidative biotransformation of a wide range of organic pollutants, including naphthalenes. frontiersin.org The metabolism of alkylated naphthalenes by human and rat liver microsomes primarily results in the formation of more polar alcohol metabolites through oxidation of the alkyl side chain. wur.nl Future work will likely focus on the site-directed mutagenesis of these enzymes to enhance their activity and selectivity towards specific chlorinated naphthalenes. scielo.br

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of this compound derivatives with specific, tailored properties for various applications, including pharmaceuticals and materials science.

Density Functional Theory (DFT) calculations are being used to understand the geometry, electronic structure, and reactivity of naphthalene derivatives. bohrium.com For instance, computational studies have been employed to analyze the molecular structure, polarizability, and hyperpolarizability of 1-(chloromethyl)-2-methylnaphthalene. researchgate.net Molecular docking studies are used to predict the interaction of naphthalene-based compounds with biological targets, such as enzymes and receptors, aiding in the design of potent inhibitors. mdpi.com Time-dependent DFT (TD-DFT) is utilized to investigate the electronic transitions and spectroscopic properties of these molecules, providing insights into their photophysical behavior. nih.gov These computational approaches enable the in-silico screening of large libraries of virtual compounds, accelerating the discovery of new derivatives with desired functionalities. whiterose.ac.uk

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Geometry optimization, electronic structure analysis, reactivity prediction. bohrium.com
Molecular Docking Prediction of binding modes and affinities with biological targets. mdpi.com
Time-Dependent DFT (TD-DFT) Analysis of electronic absorption spectra and photophysical properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling the relationship between chemical structure and biological activity.

Innovations in Analytical Techniques for Ultra-Trace Detection

The potential environmental persistence and bioaccumulation of chlorinated naphthalenes necessitate the development of highly sensitive and selective analytical methods for their detection at ultra-trace levels.

Innovations in this area focus on improving sample preparation and detection technologies. Molecularly imprinted polymers (MIPs) are being developed as highly selective sorbents for the solid-phase extraction (SPE) of specific analytes from complex matrices. mdpi.com These MIPs can be coupled with advanced analytical instruments like gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-mass spectrometry (LC-MS/MS) to achieve very low detection limits. mdpi.comresearchgate.net For instance, methods combining SPE with GC-MS/MS have been developed for the determination of polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs) in environmental samples. researchgate.net The use of "designer solvents" like ionic liquids in microextraction techniques is also a growing trend, offering a "green" alternative to volatile organic compounds. nih.gov Furthermore, the development of bifunctional catalysts that can both detect and degrade phenolic compounds at nanomolar levels represents a significant advancement in water decontamination and analysis. rsc.org

Engineering of Novel Functional Materials Based on Naphthalene Scaffolds

The rigid and planar structure of the naphthalene core makes it an excellent building block for the construction of novel functional materials with unique electronic, optical, and self-assembly properties.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing 2-Chloro-1-methylnaphthalene with high purity?

  • Methodological Answer : Synthesis typically involves electrophilic aromatic substitution or direct chlorination of 1-methylnaphthalene. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under controlled conditions. Purification is achieved via fractional distillation or column chromatography. Analytical validation using GC-MS and 1^1H/13^13C NMR ensures purity (>98%) and structural confirmation .
  • Table 1 : Common Chlorination Agents and Conditions

AgentCatalystTemperature (°C)Yield (%)Reference Method
SO₂Cl₂FeCl₃80–10070–85Electrophilic substitution
Cl₂ (gas)AlCl₃25–4060–75Radical-initiated chlorination

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : NMR (1^1H, 13^13C) for structural elucidation; FT-IR for functional group analysis.
  • Chromatography : HPLC or GC-MS for purity assessment.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermal stability.
    Physicochemical properties (e.g., logP, water solubility) are modeled using software like EPI Suite™, validated against experimental data from OECD guidelines .

Q. What experimental approaches are used to investigate the environmental persistence of chlorinated methylnaphthalenes?

  • Methodological Answer : Aerobic/anaerobic biodegradation studies in soil-water systems, with monitoring via LC-MS/MS. Hydrolysis and photolysis rates are assessed under standardized OECD 111/121 conditions. Ecotoxicity endpoints (e.g., Daphnia magna LC₅₀) follow EPA 600-series protocols .

Advanced Research Questions

Q. How can conflicting data on the toxicity profiles of this compound be systematically analyzed?

  • Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process):

Risk of Bias Assessment : Use tools like Table C-6/C-7 to evaluate study design (e.g., randomization, blinding) .

Confidence Rating : Rate evidence quality using criteria from Appendix C (e.g., dose-response consistency, mechanistic plausibility) .

Data Integration : Resolve contradictions via meta-analysis or sensitivity testing (e.g., subgroup analysis by exposure route) .

Q. What advanced techniques are employed to study the metabolic activation pathways of chlorinated naphthalene derivatives?

  • Methodological Answer :

  • In Vitro Models : Liver microsomes (e.g., rat S9 fractions) with CYP450 inhibitors to identify metabolic enzymes.
  • Isotopic Labeling : 14^{14}C-labeled this compound tracks metabolites via accelerator mass spectrometry (AMS).
  • Computational Toxicology : QSAR models predict reactive intermediates (e.g., epoxides) linked to DNA adduct formation .

Q. How should researchers design controlled exposure studies to investigate chronic effects of halogenated naphthalenes?

  • Methodological Answer :

  • Animal Models : Use OECD 453-compliant 90-day inhalation/oral studies in rodents, monitoring systemic effects (Table B-1: hepatic, respiratory endpoints) .
  • Dosing Strategy : Apply benchmark dose (BMD) modeling to establish NOAEL/LOAEL.
  • Biomarkers : Measure urinary metabolites (e.g., 1-naphthol) and oxidative stress markers (e.g., 8-OHdG) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.